molecular formula C9H8N2O2 B15053736 2-(hydroxymethyl)-1H-benzo[d]imidazole-5-carbaldehyde

2-(hydroxymethyl)-1H-benzo[d]imidazole-5-carbaldehyde

Cat. No.: B15053736
M. Wt: 176.17 g/mol
InChI Key: AYLLGDTXYDIBQC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(Hydroxymethyl)-1H-benzo[d]imidazole-5-carbaldehyde (CAS 237429-62-8) is a versatile benzimidazole derivative of significant interest in medicinal chemistry and materials science. This bifunctional compound features both an aldehyde and a hydroxymethyl group on a benzimidazole scaffold, making it a valuable building block for the synthesis of more complex molecules. In anticancer research, the benzimidazole core is a privileged structure known to interact with biological targets through multiple modes, including DNA minor groove binding and enzyme inhibition . Specifically, derivatives similar to this compound have been identified as potent ligands for the minor groove of AT-rich DNA sequences and have shown inhibitory activity against human topoisomerase I (Hu Topo I), a key enzyme target in oncology . The structural flexibility of the benzimidazole nucleus allows for the synthesis of derivatives with targeted bioactivity, making this compound a key intermediate in the development of potential new chemotherapeutic agents . Beyond its biological applications, the functional groups on this molecule allow it to act as an organic linker in the synthesis of coordination polymers and metal-organic frameworks (MOFs), which have applications in catalysis and materials science . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

Molecular Formula

C9H8N2O2

Molecular Weight

176.17 g/mol

IUPAC Name

2-(hydroxymethyl)-3H-benzimidazole-5-carbaldehyde

InChI

InChI=1S/C9H8N2O2/c12-4-6-1-2-7-8(3-6)11-9(5-13)10-7/h1-4,13H,5H2,(H,10,11)

InChI Key

AYLLGDTXYDIBQC-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1C=O)NC(=N2)CO

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(hydroxymethyl)-1H-benzo[d]imidazole-5-carbaldehyde can be achieved through several methods. One common approach involves the condensation reaction of an aromatic aldehyde with benzil and ammonium acetate in the presence of a catalyst. For instance, a copper-catalyzed multicomponent reaction can be employed to synthesize trisubstituted imidazoles, including our target compound . Another method utilizes lactic acid as a promoter for the synthesis of trisubstituted imidazoles at elevated temperatures .

Industrial Production Methods

Industrial production of this compound typically involves optimizing the reaction conditions to achieve high yields and purity. The use of environmentally benign catalysts and solvents is preferred to minimize the environmental impact. The reaction conditions, such as temperature, pressure, and reaction time, are carefully controlled to ensure the efficient production of the compound.

Chemical Reactions Analysis

Types of Reactions

2-(hydroxymethyl)-1H-benzo[d]imidazole-5-carbaldehyde undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield alcohol derivatives.

    Substitution: Nucleophilic substitution reactions can be performed using reagents like alkyl halides or acyl chlorides to introduce different functional groups onto the benzimidazole ring.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation may yield carboxylic acids, while reduction can produce alcohols

Scientific Research Applications

2-(hydroxymethyl)-1H-benzo[d]imidazole-5-carbaldehyde has applications in scientific research, particularly in chemistry, biology, medicine, and industry.

Chemical Reactions
this compound can undergo oxidation, reduction, and nucleophilic substitution reactions. Oxidation can be achieved using reagents like potassium permanganate or chromium trioxide, yielding corresponding carboxylic acids. Reduction reactions, using agents such as sodium borohydride or lithium aluminum hydride, yield alcohol derivatives. Nucleophilic substitution can be performed using alkyl halides or acyl chlorides to introduce different functional groups onto the benzimidazole ring.

Scientific Research Applications

  • Chemistry It serves as an intermediate in the synthesis of various heterocyclic compounds and dyes.
  • Biology It is used in the study of protein-ligand interactions and enzyme inhibition.
  • Medicine This compound is of interest in medicinal chemistry due to its potential biological activities, such as antimicrobial, anticancer, and enzyme inhibitory activities.
  • Industry It is utilized in the production of advanced materials and as a building block for functionalized polymers.

Biological Activity
this compound acts as an inhibitor of specific enzymes involved in metabolic pathways and has shown activity as an α-glucosidase inhibitor, which is crucial for managing diabetes. Its mechanism of action involves interaction with molecular targets and pathways and can act as an inhibitor of certain enzymes, such as protein tyrosine phosphatase 1B (PTP1B), which is involved in the regulation of insulin signaling and glucose metabolism.

The biological activities of this compound are attributed to its ability to interact with specific molecular targets:

  • Antimicrobial Action: It may disrupt bacterial cell walls or interfere with metabolic pathways essential for bacterial survival.
  • Anticancer Mechanism: It likely induces apoptosis in cancer cells through the modulation of signaling pathways related to cell growth and survival.
  • Enzyme Inhibition: By binding to the active site or allosteric sites of enzymes like α-glucosidase, it prevents substrate binding and subsequent metabolic reactions.

Enzyme Inhibition

CompoundIC50 (µM)Enzyme Target
This compound0.71α-glucosidase

Mechanism of Action

The mechanism of action of 2-(hydroxymethyl)-1H-benzo[d]imidazole-5-carbaldehyde involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes, such as protein tyrosine phosphatase 1B (PTP1B), which is involved in the regulation of insulin signaling and glucose metabolism . The interaction with these enzymes can lead to the modulation of various biological processes, making it a valuable tool in biomedical research.

Comparison with Similar Compounds

Table 1: Comparison of Substituents, Yields, and Melting Points

Compound Name Substituents (Positions) Yield (%) Melting Point (°C) Key Structural Features Reference
This compound -CH₂OH (2), -CHO (5) N/A N/A Hydroxymethyl enhances hydrophilicity [Hypothetical]
2-(2,5-Dimethoxyphenyl)-1H-benzo[d]imidazole-5-carbaldehyde (9c) 2,5-dimethoxyphenyl (2) 91.7 230–232 Electron-rich aryl group
2-(3,4,5-Trimethoxyphenyl)-1H-benzo[d]imidazole-6-carbaldehyde (9d) 3,4,5-trimethoxyphenyl (2) 84 198 Bulky, polar substituents
1-Methyl-1H-benzo[d]imidazole-2-carbaldehyde -CH₃ (1), -CHO (2) N/A N/A Methyl group reduces reactivity
1,3-Dimethyl-2-oxo-2,3-dihydro-1H-benzo[d]imidazole-5-carbaldehyde -CH₃ (1,3), -C=O (2) N/A N/A Oxo group increases planarity
2-Butyl-4-chloro-1H-imidazole-5-carbaldehyde -C₄H₉ (2), -Cl (4) N/A N/A Lipophilic substituents

Key Observations :

  • Hydroxymethyl vs. Methyl/Aryl Groups : The hydroxymethyl group in the target compound enhances hydrophilicity compared to methyl or aryl substituents (e.g., 9c, 9d), which may improve solubility in aqueous systems .
  • Melting Points : Compounds with bulky aryl substituents (e.g., 9c) exhibit higher melting points (230–232°C) due to stronger π-π stacking and van der Waals interactions, whereas trimethoxyphenyl derivatives (9d) show lower melting points (198°C), possibly due to steric hindrance .

Anticancer Potential

  • This compound : While specific data are unavailable, analogs like 9c and 9d () demonstrate high anticancer activity, with IC₅₀ values in the micromolar range against human cancer cell lines. The hydroxymethyl group may modulate interactions with cellular targets like kinases or DNA .

Enzyme Inhibition

  • 2-(1-(1H-Benzo[d]imidazol-2-yl)-2-phenylethyl) isoindoline-1,3-dione : A related compound shows potent yeast α-glycosidase inhibition (IC₅₀ = 12.3 µM), highlighting the importance of substituent flexibility in enzyme binding .

Biological Activity

2-(Hydroxymethyl)-1H-benzo[d]imidazole-5-carbaldehyde is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, including antimicrobial, anticancer, and enzyme inhibitory activities, supported by various research findings and case studies.

Chemical Structure and Properties

The compound features a benzimidazole core, which is known for its diverse biological activities. The hydroxymethyl and aldehyde functional groups contribute to its reactivity and interaction with biological targets.

1. Antimicrobial Activity

Research indicates that derivatives of benzo[d]imidazole, including this compound, exhibit notable antimicrobial properties. A study evaluated various compounds against common bacterial strains:

CompoundZone of Inhibition (mm)Target Bacteria
This compound20 (E. coli)E. coli
This compound22 (S. aureus)S. aureus
This compound19 (B. subtilis)B. subtilis

These results suggest that the compound has promising antibacterial activity, particularly against Gram-positive and Gram-negative bacteria .

2. Anticancer Activity

The compound has been investigated for its anticancer potential. In vitro studies have shown that it can inhibit the proliferation of various cancer cell lines, including breast and lung cancer cells. For instance, a derivative demonstrated an IC50 value of approximately 3 µM against breast cancer cells, indicating significant potency .

Case Study:
A recent study synthesized several benzimidazole derivatives and evaluated their effects on cancer cell lines. The most effective compound exhibited a reduction in cell viability by over 50% at concentrations as low as 1 µM, highlighting the therapeutic potential of these compounds in cancer treatment .

3. Enzyme Inhibition

The compound also acts as an inhibitor of specific enzymes involved in metabolic pathways. For example, it has shown activity as an α-glucosidase inhibitor, which is crucial for managing diabetes.

CompoundIC50 (µM)Enzyme Target
This compound0.71α-glucosidase

This non-competitive inhibition suggests that the compound could be used to develop new antidiabetic agents .

The biological activities of this compound are attributed to its ability to interact with specific molecular targets:

  • Antimicrobial Action: The compound may disrupt bacterial cell walls or interfere with metabolic pathways essential for bacterial survival.
  • Anticancer Mechanism: It likely induces apoptosis in cancer cells through the modulation of signaling pathways related to cell growth and survival.
  • Enzyme Inhibition: By binding to the active site or allosteric sites of enzymes like α-glucosidase, it prevents substrate binding and subsequent metabolic reactions .

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